REACTION_CXSMILES
|
[C-]#N.[K+].[F:4][C:5]([F:17])([F:16])[C:6](=[O:15])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.S(=O)(=O)(O)O.[C:23](=O)(O)[O-:24].[Na+].CC(C[AlH]CC(C)C)C>O.C1(C)C=CC=CC=1.C1COCC1>[OH:15][C:6]([C:5]([F:16])([F:17])[F:4])([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:23]=[O:24] |f:0.1,4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
FC(C(CCC1=CC=CC=C1)=O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heat to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
drying on sodium sulfate
|
Type
|
DISSOLUTION
|
Details
|
the crude cyanide, which is dissolved in 15 ml of diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
CUSTOM
|
Details
|
is obtained quantitatively
|
Type
|
TEMPERATURE
|
Details
|
to heat for 2 hours to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 10% tartaric acid solution
|
Type
|
STIRRING
|
Details
|
vigorous stirring
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate, 5 g of silica gel and 10 ml of a 1 M sulfuric acid
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
It is stirred vigorously for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
it is extracted again with ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C=O)(CCC1=CC=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |